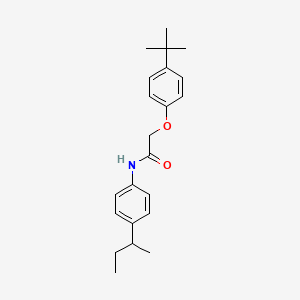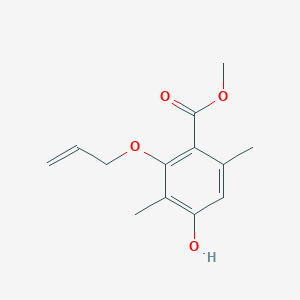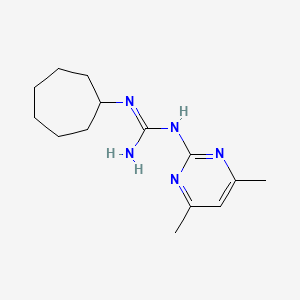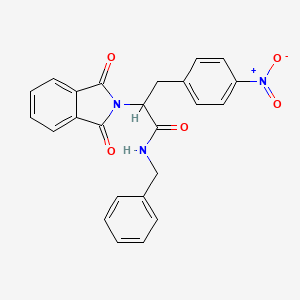
2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a crucial energy sensor in cells that regulates glucose and lipid metabolism, as well as protein synthesis and cell growth. A-769662 has gained attention in scientific research due to its potential therapeutic applications in treating metabolic disorders such as type 2 diabetes and obesity.
Mécanisme D'action
2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide activates AMPK by binding to the allosteric site of the AMPK α subunit, leading to conformational changes that increase AMPK activity. This activation of AMPK leads to downstream effects such as increased glucose uptake and fatty acid oxidation, as well as decreased lipogenesis and protein synthesis.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It increases glucose uptake and utilization in skeletal muscle and adipose tissue, leading to improved insulin sensitivity. 2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide also increases fatty acid oxidation and decreases lipogenesis in liver cells, leading to decreased lipid accumulation. Additionally, 2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide has been shown to improve mitochondrial function and decrease oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide has several advantages for lab experiments, including its specificity for activating AMPK and its potential therapeutic applications. However, there are also limitations to its use in experiments. 2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide can be difficult to synthesize and purify, and its effects can be dependent on cell type and experimental conditions. Additionally, the long-term effects of 2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide on cells and tissues are not well understood.
Orientations Futures
There are several potential future directions for research on 2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide. One area of interest is investigating its effects on different cell types and in different disease models. Additionally, there is potential for developing more potent and specific AMPK activators based on the structure of 2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide. Finally, there is interest in investigating the long-term effects of AMPK activation on cellular and physiological processes.
Méthodes De Synthèse
2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide can be synthesized using a multistep process involving the reaction of 4-tert-butylphenol with 4-sec-butylbenzaldehyde to produce 2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide. The synthesis process is complex and requires careful purification and characterization of the final product.
Applications De Recherche Scientifique
2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to improve glucose uptake and insulin sensitivity in animal models of type 2 diabetes and obesity. Additionally, 2-(4-tert-butylphenoxy)-N-(4-sec-butylphenyl)acetamide has been shown to decrease lipid accumulation in liver cells and improve mitochondrial function, suggesting potential applications in treating non-alcoholic fatty liver disease.
Propriétés
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-(4-tert-butylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-6-16(2)17-7-11-19(12-8-17)23-21(24)15-25-20-13-9-18(10-14-20)22(3,4)5/h7-14,16H,6,15H2,1-5H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTQYCRQCIPVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butan-2-ylphenyl)-2-(4-tert-butylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5060023.png)


![6-(3-fluorophenyl)-N-(trans-4-hydroxycyclohexyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5060049.png)
![1-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetone](/img/structure/B5060067.png)
![4-[(4-isobutoxy-3-methoxyphenyl)carbonothioyl]morpholine](/img/structure/B5060071.png)

![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B5060085.png)
![ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5060088.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(methylthio)aniline](/img/structure/B5060109.png)
![7,7-dimethyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B5060122.png)
![N-(2-ethylphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide](/img/structure/B5060127.png)
